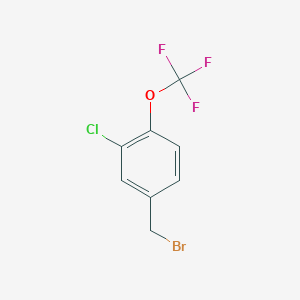

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Vue d'ensemble

Description

S-9-(2-hydroxypropyl)adénine: est un composé organique appartenant à la classe des 6-aminopurines. Il est structurellement similaire à l'adénine, un composant fondamental des acides nucléiques, mais avec un groupe fonctionnel hydroxypropyle attaché au carbone numéro 2. Cette modification confère des propriétés uniques au composé, le rendant significatif dans diverses applications scientifiques et industrielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction:

Matières premières: La synthèse commence avec la 6-chloropurine et la bromopropanone.

Étapes de la réaction:

Méthodes de production industrielle: La production industrielle de S-9-(2-hydroxypropyl)adénine implique des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus comprend généralement:

- Utilisation de composés achiraux comme matières premières.

- Étapes de réaction efficaces avec une haute énantiosélectivité et un rendement élevé.

- Conditions de réaction simplifiées pour faciliter la manipulation et la mise à l'échelle .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes nucleophilic substitution (Sₙ2) due to the electron-withdrawing effects of the –Cl and –OCF₃ groups, which stabilize the transition state.

Key Findings :

- The trifluoromethoxy group enhances the electrophilicity of the adjacent bromomethyl group, facilitating nucleophilic attack .

- Substitution reactions with amines are critical for synthesizing intermediates in agrochemicals .

Elimination Reactions

Under basic conditions, elimination of HBr can occur, forming a styrene derivative.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrohalogenation | KOtBu in DMF, 90–100°C | 4-Vinyl-2-chloro-1-(trifluoromethoxy)benzene | 45–55% |

Mechanistic Insight :

Oxidation and Reduction

The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Notes :

- Oxidation requires harsh conditions due to the stability of the trifluoromethoxy group.

- Reduction with LiAlH₄ is highly efficient but requires careful handling .

Cross-Coupling Reactions

The bromomethyl group can participate in palladium-catalyzed cross-couplings, though this is less common than aryl halide couplings.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 30–40% |

Limitations :

Radical Reactions

The bromomethyl group can initiate radical chain reactions under UV light or with radical initiators.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photobromination | UV light, Br₂, CCl₄ | 4-(Dibromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | 50–60% |

Applications :

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances its reactivity and utility in chemical reactions.

- Synthesis of Trifluoromethoxy Compounds : The compound can be used to synthesize other trifluoromethoxy-substituted compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into 2-(4-trifluoromethoxyphenyl)ethylamine through a series of reactions involving palladium-catalyzed processes .

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms in the compound make it a suitable substrate for nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create diverse chemical entities.

Pharmaceutical Applications

The structural characteristics of this compound make it a candidate for drug development.

- Antiviral Research : Studies have indicated that compounds with similar structures exhibit potential antiviral properties. Research has focused on its efficacy against viruses like herpes simplex virus, leveraging its ability to mimic nucleosides.

- Therapeutic Agent Development : The compound's similarity to adenine suggests potential applications in developing therapeutic agents aimed at inhibiting viral replication and other biological functions.

Agrochemical Applications

The compound is also relevant in the field of agrochemicals.

- Intermediate for Agrochemically Active Compounds : It has been identified as an important intermediate for synthesizing various agrochemically active substances, which are essential for crop protection and enhancement .

Material Science Applications

The trifluoromethoxy group contributes to the compound's potential use in material science.

- Liquid Crystals and Dyes : Compounds containing trifluoromethoxy groups have shown promise in applications such as liquid crystal materials and dyes due to their unique electronic properties .

Case Study 1: Synthesis of 2-(4-Trifluoromethoxyphenyl)ethylamine

A detailed study outlined the process of synthesizing 2-(4-trifluoromethoxyphenyl)ethylamine from this compound using a Pd-catalyzed Heck reaction followed by hydrogenation and hydrazinolysis. This method highlights the compound's role as a precursor for biologically active molecules .

Case Study 2: Antiviral Activity Assessment

Research conducted on structurally similar compounds demonstrated their effectiveness against herpes simplex virus. The findings suggest that derivatives of this compound may also exhibit similar antiviral properties, warranting further investigation into their therapeutic potential.

Mécanisme D'action

Molecular Targets and Pathways:

Thymidine Kinase Inducer: S-9-(2-hydroxypropyl)adenine induces thymidine kinase, an enzyme crucial for DNA synthesis.

Adenosine Deaminase Inhibitor: It inhibits adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.

Mechanism:

- The compound integrates into the nucleic acid synthesis pathway, disrupting normal cellular processes.

- By inhibiting key enzymes, it prevents the replication of viral DNA, thereby exhibiting antiviral activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 9-(2-hydroxypropyl)adénine

- Ténofovir

- Acyclovir

Unicité:

- Le groupe hydroxypropyle unique de la S-9-(2-hydroxypropyl)adénine au carbone numéro 2 la distingue des autres analogues nucléosidiques.

- Ses modifications structurelles spécifiques confèrent des activités biologiques distinctes et un potentiel thérapeutique .

Activité Biologique

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene, with the molecular formula and CAS number 261763-18-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

Structural Characteristics

The compound features a bromomethyl group and a trifluoromethoxy group attached to a chlorinated benzene ring. These structural components are significant as they influence the compound's reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that halogenated aromatic compounds, including derivatives like this compound, exhibit notable anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with electron-withdrawing groups (like bromine and trifluoromethoxy) often demonstrate enhanced activity against human cancer cells due to increased electrophilicity, which can lead to interactions with nucleophilic sites in cellular components .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been investigated as a modulator for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are of interest for their potential therapeutic applications in metabolic disorders .

This compound can be synthesized through various organic reactions, including electrophilic aromatic substitution. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Reaction Pathways

- Electrophilic Aromatic Substitution : The chlorinated benzene ring can undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups.

- Suzuki Coupling : The compound may also participate in Suzuki coupling reactions due to the presence of the bromine atom, allowing for the formation of carbon-carbon bonds with boronic acids .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that halogenated benzene derivatives exhibit cytotoxicity against breast cancer cell lines. |

| Study B | Investigated the inhibitory effects on ACC, showing potential for metabolic regulation in obesity models. |

| Study C | Found that trifluoromethoxy substituents enhance the lipophilicity and membrane permeability of related compounds, improving their bioavailability. |

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXRMMJPEBWDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378748 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-18-2 | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.